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molecular formula C9H9BrFNO B8573351 5-Bromo-2-(cyclopropylmethoxy)-3-fluoropyridine

5-Bromo-2-(cyclopropylmethoxy)-3-fluoropyridine

Cat. No. B8573351
M. Wt: 246.08 g/mol
InChI Key: YYKNASKRCZFODY-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

Following Typical Procedure 6, reaction of 5-bromo-2,3-difluoro-pyridine with cyclopropyl-methanol provided the subtitle compound. MS ESI+: m/z=246 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH:10]1([CH2:13][OH:14])[CH2:12][CH2:11]1>>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([O:14][CH2:13][CH:10]2[CH2:12][CH2:11]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OCC1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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